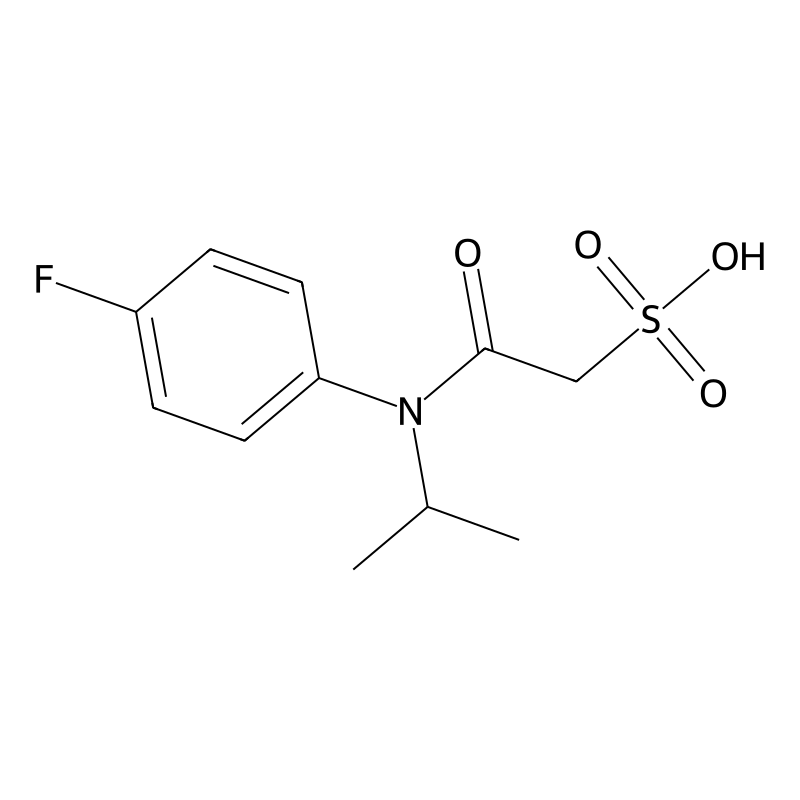

flufenacet ESA

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Investigating Herbicide Mode of Action

Flufenacet ESA disrupts plant growth by mimicking the natural plant hormone auxin. Scientists can utilize flufenacet ESA to study the specific pathways auxin signaling triggers in plants. This research helps elucidate how herbicides in this class work and may lead to the development of more targeted and effective weed control methods [].

Understanding Herbicide Fate in the Environment

Flufenacet ESA, like other herbicides, undergoes transformation in the environment after application. Researchers use flufenacet ESA to track its degradation products and understand their environmental behavior. This information is crucial for assessing potential risks associated with herbicide use and developing strategies to minimize environmental impact [].

Developing Analytical Methods

Flufenacet ESA serves as a reference standard in developing and validating analytical methods for detecting herbicides and their metabolites in soil, water, and plant tissues. This ensures accurate measurement of herbicide residues in environmental samples, which is essential for monitoring environmental safety [].

Flufenacet ESA, chemically known as N-(4-fluorophenyl)-N-(1-methylethyl)-2-[[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]oxy]acetamide, is a herbicide that belongs to the class of acetamides. It is primarily used for the control of various grass and broadleaf weeds in agricultural settings. The compound is characterized by its unique structure, which includes a fluorinated aromatic ring and a thiadiazole moiety, contributing to its herbicidal activity. Flufenacet ESA is recognized for its selective action against target weeds while minimizing harm to crops, making it an important tool in integrated weed management strategies .

In environmental conditions, flufenacet ESA is stable to hydrolysis and photodegradation, exhibiting half-lives ranging from several days to months depending on soil and water conditions. This stability allows for prolonged efficacy against weeds .

Flufenacet ESA exhibits significant biological activity as a herbicide. It functions by inhibiting the biosynthesis of fatty acids in plants, which is crucial for their growth and development. The compound is particularly effective against annual grasses and some broadleaf weeds at various growth stages. Studies have shown that flufenacet ESA has a low toxicity profile towards non-target organisms such as birds and beneficial insects but can be moderately toxic to aquatic life .

The synthesis of flufenacet ESA can be achieved through several methods:

- Nucleophilic Substitution: This method involves reacting 2-methylsulfonyl-5-trifluoromethyl-1,3,4-thiadiazole with an appropriate acetamide derivative under controlled conditions.

- Solvent-Based Reactions: Flufenacet ESA can also be synthesized using solvent systems like acetonitrile to enhance solubility and reaction kinetics .

- Microwave-Assisted Synthesis: Recent advancements have introduced microwave-assisted methods that significantly reduce reaction times and improve yields compared to traditional heating methods.

These methods highlight the versatility in synthesizing flufenacet ESA while ensuring high purity and efficacy.

Flufenacet ESA is primarily applied in agriculture as a pre-emergent herbicide for controlling weeds in various crops including cereals and oilseeds. Its application helps in reducing competition from unwanted vegetation, thus enhancing crop yield and quality. Additionally, flufenacet ESA has been studied for potential uses in non-crop areas such as industrial sites and roadsides where weed control is necessary .

Research on flufenacet ESA has indicated its interactions with various biological systems:

- Metabolism: Flufenacet ESA is rapidly absorbed and metabolized in plants and animals, with urine being the primary route of excretion.

- Ecotoxicology: Studies have assessed its impact on non-target species, revealing that while it poses low risks to mammals and birds, it can be harmful to aquatic organisms if it enters waterways .

- Synergistic Effects: Interaction studies suggest that combining flufenacet ESA with other herbicides may enhance its efficacy against resistant weed populations.

Flufenacet ESA shares structural similarities with several other herbicides. Below are some comparable compounds along with their unique characteristics:

| Compound Name | Chemical Structure | Unique Features |

|---|---|---|

| Flufenacet | C14H13F4N3O2S | Broad-spectrum herbicide effective against many weeds |

| Metolachlor | C15H20ClN3O | Pre-emergent herbicide primarily for corn and soybeans |

| Acetochlor | C14H18ClN3O | Selective herbicide used mainly in maize |

| Dimethenamid-P | C15H18ClN3O | Effective against grass weeds; used in various crops |

Flufenacet ESA's unique combination of fluorinated aromatic structures and thiadiazole moiety sets it apart from these compounds, providing distinctive properties in terms of selectivity and environmental stability .

XLogP3

Wikipedia

Use Classification

Environmental transformation -> Pesticide transformation products (metabolite, successor)